Dual LSD1/HDAC1 Inhibition Potency Versus Monofunctional Standards
Corin simultaneously inhibits isolated LSD1 and HDAC1, whereas MS-275 inhibits only HDAC1 and GSK2879552 inhibits only LSD1. Against isolated HDAC1, Corin exhibits an IC50 of 0.147 µM, comparable to MS-275 (IC50 = 0.233 µM) [1]. Against isolated LSD1, Corin displays a Ki(inact) of 0.10 µM, with a kinact/Ki(inact) efficiency of 1.70 min⁻¹·µM⁻¹, comparable to the dedicated LSD1 inhibitor GSK2879552 (0.76 min⁻¹·µM⁻¹) [1]. No monofunctional comparator achieves this dual potency profile. Corin also shows ~23-fold selectivity for LSD1 over MAO A (kinact/Ki(inact) ratio: LSD1 1.70 vs. MAO A 0.074 min⁻¹·µM⁻¹) [1].
| Evidence Dimension | Enzymatic inhibition potency (LSD1 and HDAC1) and selectivity |
|---|---|
| Target Compound Data | LSD1 Ki(inact) = 0.10 ± 0.06 µM; HDAC1 IC50 = 0.147 ± 0.007 µM; kinact/Ki(inact) LSD1 = 1.70 min⁻¹·µM⁻¹; MAO A = 0.074 min⁻¹·µM⁻¹ |
| Comparator Or Baseline | MS-275: HDAC1 IC50 = 0.233 ± 0.026 µM, no LSD1 inhibition (Ki > 20 µM); GSK2879552: LSD1 kinact/Ki(inact) = 0.76 min⁻¹·µM⁻¹, HDAC1 not evaluated; bizine: LSD1 kinact/Ki(inact) = 1.33, HDAC1 IC50 > 30 µM |
| Quantified Difference | ~23-fold selectivity for LSD1 over MAO A; dual activity not present in any monofunctional comparator |
| Conditions | Isolated recombinant LSD1 (110 nM), HDAC1 (2.86 nM), MAO A (200 nM); peptide substrates as specified in [1] Table 1 |
Why This Matters
The dual activity eliminates the need for two separate compounds and ensures both enzymatic components of the CoREST complex are inhibited simultaneously within the same cell.
- [1] Kalin JH, Wu M, Gomez AV, Song Y, Das J, Hayward D, et al. Targeting the CoREST complex with dual histone deacetylase and demethylase inhibitors. Nat Commun. 2018 Jan 4;9(1):53. DOI: 10.1038/s41467-017-02242-4 View Source
